molecular formula C7H4BrFN2O B1374006 5-Bromo-7-fluorobenzo[d]oxazol-2-amine CAS No. 1249311-53-2

5-Bromo-7-fluorobenzo[d]oxazol-2-amine

Cat. No.: B1374006
CAS No.: 1249311-53-2
M. Wt: 231.02 g/mol
InChI Key: XAHAKPIDUMVUEO-UHFFFAOYSA-N
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Description

Contextualization of the Benzo[d]oxazol-2-amine Core Structure in Organic Synthesis and Medicinal Chemistry

The benzo[d]oxazole scaffold is a bicyclic planar molecule that is a prominent feature in numerous biologically active compounds. researchgate.netrsc.org It is considered a "resourceful and important member of the heteroarenes" that connects organic synthesis with medicinal and pharmaceutical chemistry. researchgate.netrsc.org The benzoxazole (B165842) motif is present in various natural products and is a key structural component in several commercially available drugs. researchgate.netnih.gov

The 2-aminobenzoxazole (B146116) variant, in particular, is a crucial scaffold in medicinal chemistry. nih.govacs.org Derivatives of this core structure have been shown to exhibit a wide spectrum of pharmacological activities. researchgate.netrsc.org Extensive research has demonstrated their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents. researchgate.netrsc.org The versatility of the 2-aminobenzoxazole core allows for extensive functionalization, making it an attractive starting point for developing new therapeutic agents. researchgate.net These compounds are recognized as valuable intermediates for the synthesis of more complex, bioactive molecules and have been investigated for their role as enzyme inhibitors and probes for positron emission tomography (PET). nih.govacs.orgjocpr.com The development of efficient synthetic methodologies to produce these scaffolds is an active area of research, reflecting their importance in drug discovery programs. researchgate.netrsc.orgnih.govmdpi.com

Significance of Halogenation (Bromine and Fluorine) in Modulating Physicochemical and Biological Profiles of Benzo[d]oxazole Derivatives

Fluorine is frequently incorporated into therapeutic candidates due to its unique properties. Its small size means it often acts as a bioisostere of a hydrogen atom, producing minimal steric hindrance. benthamscience.comtandfonline.com However, its high electronegativity can significantly alter the electronic properties of a molecule, modulating the pKa of nearby functional groups and influencing electrostatic interactions with biological targets. benthamscience.commdpi.com A key advantage of fluorination is the enhancement of metabolic stability; the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes. tandfonline.commdpi.com This can improve a drug's bioavailability. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeation and improve the ability of a compound to cross biological barriers like the blood-brain barrier. researchgate.netbenthamscience.comtandfonline.com

Bromine also plays a significant role in modifying molecular properties. ump.edu.pltethyschemical.com It can increase therapeutic activity and favorably influence a drug's metabolism and duration of action. ump.edu.plsemanticscholar.orgump.edu.pl A key interaction involving bromine is the "halogen bond," a non-covalent interaction that can affect how a drug binds to its target receptor. ump.edu.plsemanticscholar.org The introduction of bromine has been explored in the development of various therapeutic agents, including antimicrobial and anticancer drugs. tethyschemical.com Its ability to form stable compounds and its versatility in chemical synthesis make it a valuable element in drug development. vasu-industries.com

Overview of Academic Research Trajectories Pertaining to 5-Bromo-7-fluorobenzo[d]oxazol-2-amine and Related Analogs

While specific academic literature focusing exclusively on this compound is limited, the research trajectory for this compound can be inferred from the extensive studies on its structural components and related analogs. The synthesis of various halogenated benzoxazoles is a well-established area of research, with numerous methods developed for producing chloro- and bromo-substituted derivatives. nih.govorganic-chemistry.org

Research on singly-halogenated analogs provides a clear precedent for the investigation of di-halogenated versions. For example, 5-Bromobenzo[d]oxazol-2-amine (CAS 64037-07-6) is known as a chemical intermediate in organic synthesis. chemicalbook.com Similarly, 5-Fluorobenzo[d]oxazol-2-amine is recognized as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents, with its fluorine atom noted for enhancing metabolic stability and binding affinity.

The academic interest extends to molecules with the same 5-bromo-7-fluoro substitution pattern on related heterocyclic cores. For instance, research into compounds like ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate is focused on its potential as a diagnostic tool or therapeutic agent, with investigations into its possible antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This indicates that this specific halogenation pattern is of interest to medicinal chemists for generating novel biological activity.

Therefore, the research trajectory for this compound logically follows from these foundations. The primary academic interest lies in its synthesis and subsequent evaluation as a potential therapeutic agent. Researchers are likely to explore this compound within drug discovery programs targeting cancer, infectious diseases, or inflammatory conditions, building on the known biological activities of the 2-aminobenzoxazole scaffold and the established benefits of fluorine and bromine substitution. The overarching goal is to determine if this specific combination of structural features yields a molecule with superior efficacy, selectivity, or pharmacokinetic properties compared to non-halogenated or mono-halogenated analogs.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC₇H₄BrFN₂O231.02
5-Bromobenzo[d]oxazol-2-amine64037-07-6C₇H₅BrN₂O213.03
5-Fluorobenzo[d]oxazol-2-amine1682-39-9C₇H₅FN₂O152.13
Benzo[d]oxazol-2-amine4570-42-7C₇H₆N₂O134.14

Molecular weights are calculated based on elemental composition.

Table 2: Summary of Investigated Biological Activities of the Benzoxazole Scaffold

Biological ActivityDescriptionReferences
Antimicrobial Activity against various bacterial and fungal strains. researchgate.netrsc.org
Anticancer Inhibition of cancer cell proliferation and potential as antitumor agents. researchgate.netnih.govjocpr.com
Anti-inflammatory Potential to reduce inflammation, often a target for drug development. researchgate.netrsc.org
Enzyme Inhibition Inhibition of various enzymes, such as kinases, proteases, and topoisomerases. nih.govacs.org
Antioxidant Capacity to neutralize harmful free radicals. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHAKPIDUMVUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Bromo-7-fluorobenzo[d]oxazol-2-amine and its Derivatives

The synthesis of 2-aminobenzoxazoles, including the title compound, primarily revolves around the cyclization of appropriately substituted 2-aminophenols. The key precursor for this compound is 2-amino-4-bromo-6-fluorophenol. Various synthetic routes can be envisioned, leveraging both classical and modern catalytic methods.

Precursor-Based Synthetic Routes and Reaction Optimizations

A common and direct method for the synthesis of 2-aminobenzoxazoles is the reaction of a 2-aminophenol with a cyanating agent. The most traditional reagent for this transformation is cyanogen bromide (BrCN), which, despite its high toxicity, is effective in achieving the desired cyclization.

The reaction proceeds via an initial reaction of the amino group of 2-amino-4-bromo-6-fluorophenol with cyanogen bromide, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed cyanamide intermediate to form the oxazole (B20620) ring.

A significant advancement in this area involves the use of safer, non-hazardous cyanating agents. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This approach often requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the reaction. nih.govachmem.com The reaction mechanism is thought to involve the Lewis acid-mediated activation of NCTS, followed by nucleophilic attack of the aminophenol. nih.govachmem.com

EntryCyanating AgentCatalyst/ConditionsSolventYield (%)
1Cyanogen BromideBase (e.g., K₂CO₃)Methanol / WaterGood
2NCTSBF₃·Et₂O, reflux1,4-DioxaneModerate to Good nih.govachmem.com

This table presents plausible reaction conditions based on general methods for 2-aminobenzoxazole (B146116) synthesis.

Optimization of these reactions typically involves screening of solvents, bases (for the BrCN method), Lewis acids (for the NCTS method), and reaction temperatures to maximize the yield and minimize side products.

Catalytic Approaches in Benzo[d]oxazole Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds, offering advantages in terms of efficiency, selectivity, and environmental impact.

Transition metal catalysis is a cornerstone of modern organic synthesis. Palladium- and copper-based catalysts are particularly prominent in C-N and C-O bond-forming reactions, which are central to the formation of the benzoxazole (B165842) ring. For instance, palladium-catalyzed cross-coupling reactions can be envisioned for the construction of the benzoxazole scaffold from appropriately functionalized precursors. More directly, metal catalysts can be used to promote the cyclization step. For example, copper catalysts have been used in the synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates.

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, can lead to enhanced reaction rates and selectivities. In the context of benzoxazole synthesis, ionic liquids can act as both the solvent and the catalyst, promoting the cyclization reaction under mild conditions. While specific protocols for the title compound are not detailed in the literature, the general utility of ionic liquids in heterocyclic synthesis is well-established.

Advanced Chemical Reactions and Functionalization of the Benzo[d]oxazole Scaffold

The presence of a bromine atom at the C5 position and a reactive amino group at the C2 position makes this compound an excellent substrate for further functionalization. This allows for the generation of a library of derivatives with potentially diverse biological or material properties.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-benzoxazole with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. chemscene.com

Buchwald-Hartwig Amination: This reaction would enable the coupling of the bromo-benzoxazole with various primary or secondary amines, leading to the synthesis of 5-amino-substituted benzoxazole derivatives. vignan.ac.in This reaction typically employs a palladium catalyst with a specialized phosphine ligand.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base5-Aryl-7-fluorobenzo[d]oxazol-2-amine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Ligand / Base5-(Amino)-7-fluorobenzo[d]oxazol-2-amine

This table illustrates potential functionalization reactions based on established palladium-catalyzed cross-coupling methodologies.

Furthermore, the 2-amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, providing another avenue for the diversification of this scaffold. These reactions would allow for the introduction of a wide array of functional groups, further expanding the chemical space accessible from this versatile building block.

Substitution Reactions: Mechanisms of Halogen Exchange and Nucleophilic Substitution

The presence of a bromine atom on the benzoxazole ring of this compound opens avenues for halogen exchange reactions. Metal-halogen exchange is a fundamental reaction in organometallic chemistry that can convert an organic halide into an organometallic product, which can then be reacted with various electrophiles. wikipedia.org This transformation is commonly achieved using organolithium reagents, such as n-butyllithium, and the rate of exchange typically follows the trend I > Br > Cl. wikipedia.org For this compound, a selective bromine-lithium exchange could potentially be achieved, allowing for the introduction of other functional groups at the 5-position. The reaction would involve the treatment of the bromo-substituted benzoxazole with an organolithium reagent, leading to a lithiated intermediate that can be subsequently quenched with an electrophile.

Furthermore, the bromine atom can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with activation from the fused oxazole ring. While direct displacement of the bromide is challenging, metal-catalyzed cross-coupling reactions provide a more versatile approach for its substitution.

Nucleophilic substitution at the 2-position of the benzoxazole ring is also a key transformation. The 2-amino group can be derived from various precursors, and its presence allows for further functionalization. For instance, N-substituted 2-aminobenzoxazoles can be prepared from 2-mercaptobenzoxazoles through amination reactions. acs.orgnih.gov

Oxidation and Reduction Pathways in Benzo[d]oxazole Chemistry

The benzoxazole ring itself is generally stable to oxidation. However, the amino group at the 2-position can be a site for oxidative transformations. Depending on the reaction conditions, this could lead to the formation of nitroso, nitro, or azo compounds, although such reactions are not commonly the primary focus for this class of heterocycles.

A significant oxidative pathway in the synthesis of 2-aminobenzoxazoles involves the palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides. organic-chemistry.orgacs.orgnih.gov This method provides a direct route to the 2-aminobenzoxazole core. While this is a synthetic method rather than a transformation of the final molecule, it highlights the role of oxidation in forming the key structural motif.

Reduction of the benzoxazole ring is also a possibility. Studies on the reduction of benzoxazoles in liquid ammonia have been reported, suggesting that the heterocyclic ring can undergo reductive cleavage under certain conditions. acs.org However, for a molecule like this compound, the focus is more often on transformations that maintain the aromatic benzoxazole core due to its inherent stability and utility.

Coupling Reactions for Structural Diversification

The bromine atom at the 5-position of this compound is a prime handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Representative Coupling Reactions for Aryl Bromides:

Coupling ReactionCatalyst/ReagentsBond FormedPotential Product from this compound
Suzuki CouplingPd catalyst, boronic acid/ester, baseC-C5-Aryl-7-fluorobenzo[d]oxazol-2-amine
Sonogashira CouplingPd/Cu catalyst, terminal alkyne, baseC-C (alkyne)5-Alkynyl-7-fluorobenzo[d]oxazol-2-amine
Buchwald-Hartwig AminationPd catalyst, amine, baseC-N5-(Amino)-7-fluorobenzo[d]oxazol-2-amine
Heck CouplingPd catalyst, alkene, baseC-C (alkene)5-Alkenyl-7-fluorobenzo[d]oxazol-2-amine

These coupling reactions would proceed by oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the coupled product and regenerate the catalyst. The fluorine atom at the 7-position is generally less reactive in these palladium-catalyzed reactions compared to the bromine atom.

Lewis Acid Mediated C-H Aminoalkylation of Azole Systems

Recent advancements in C-H functionalization have provided methods for the direct introduction of functional groups without the need for pre-installed handles like halogens. A notable example is the Lewis acid-mediated C-H aminoalkylation of azoles. nih.govsemanticscholar.orgnih.gov This reaction enables the formation of a new C-C bond at the C2 position of the benzoxazole ring.

This transformation typically involves a three-component coupling of the azole, an amine, and a carbonyl compound, mediated by a Lewis acid. nih.govsemanticscholar.orgnih.gov The Lewis acid activates the azole, facilitating a deprotonation event, which is followed by the addition to an in situ-formed iminium ion. For this compound, this methodology could potentially be applied to introduce an aminoalkyl group at the C2 position, although the existing amino group would likely need to be protected or the reaction conditions carefully controlled to avoid side reactions. The electron-withdrawing nature of the bromo and fluoro substituents could influence the reactivity of the C2-H bond in this transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of 5-Bromo-7-fluorobenzo[d]oxazol-2-amine, the aromatic protons and the amine protons would give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the heterocyclic ring system.

The aromatic region is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) would likely appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom at position 7. The proton at position 6 (H-6) would also be expected to appear as a doublet, influenced by the neighboring bromine atom at position 5. The coupling between these two protons would be a small meta-coupling. The amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.20 - 7.40d~2.0 - 3.0
H-67.50 - 7.70d~2.0 - 3.0
NH₂5.00 - 6.50br s-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the benzoxazole (B165842) ring system. The chemical shifts of the carbon atoms are significantly affected by the attached heteroatoms and substituents.

The carbon atom of the C=N group in the oxazole (B20620) ring (C-2) is expected to have a chemical shift in the downfield region. The carbons directly bonded to bromine (C-5) and fluorine (C-7) will also show characteristic shifts. The C-F coupling will be observable for C-7 and potentially for other nearby carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3a145 - 150
C-4110 - 115
C-5115 - 120
C-6125 - 130
C-7150 - 155 (with C-F coupling)
C-7a135 - 140

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Predicted ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺ (with ⁷⁹Br)231.9
[M+H]⁺ (with ⁸¹Br)233.9

Note: m/z values are calculated based on the exact masses of the most abundant isotopes.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying any impurities or degradation products. The retention time from the LC provides an additional parameter for identification, while the mass spectrometer provides molecular weight information for each separated component.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=N, C-O, C-F, and C-Br bonds.

The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole ring would be observed around 1640-1690 cm⁻¹. The C-O stretching vibration would likely be in the 1020-1250 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C=N Stretch (Oxazole)1640 - 1690
C-O Stretch1020 - 1250
C-F Stretch1000 - 1100
C-Br Stretch500 - 600

Note: Predicted values are based on typical ranges for these functional groups.

High-Resolution Chromatographic Methods for Purity Assessment and Separation

High-resolution chromatography is fundamental to verifying the purity of this compound and for its isolation. These techniques are crucial for both qualitative and quantitative analysis throughout the synthesis and purification processes.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound. The method's adaptability allows for the fine-tuning of parameters to achieve optimal separation of the target analyte from any potential impurities, including regioisomers or unreacted starting materials.

For compounds of the benzoxazole class, reversed-phase HPLC is a commonly employed methodology. sielc.com A typical HPLC system for analyzing this compound would likely utilize a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, as the benzoxazole ring system is chromophoric. For reaction monitoring of related 2-aminobenzoxazoles, analysis of LC-MS traces between 210-500 nm has been noted. acs.org

Below is a representative table of HPLC parameters that could be applied for the analysis of this compound, based on general methods for related structures.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes; hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For complex reaction mixtures or for the detection of trace-level impurities in a sample of this compound, UPLC is the superior technique.

The principles of separation in UPLC are analogous to HPLC, predominantly utilizing reversed-phase chromatography. However, the enhanced efficiency of UPLC columns allows for more rapid gradient elutions and a significant reduction in solvent consumption. Method development for related benzoxazol-2-amines has utilized UHPLC-MS systems, indicating the suitability of this high-resolution technique for the analysis of this class of compounds. researchgate.net The use of columns with smaller 3 µm particles is also suggested as a direct progression from HPLC for faster UPLC applications. sielc.com

The following table outlines typical UPLC parameters that could be established for the rapid purity assessment of this compound.

Table 2: Representative UPLC Parameters for High-Throughput Analysis

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 98% B over 3 minutes; hold for 1 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detector UV-Vis Diode Array Detector (DAD) / Mass Spectrometer (MS)
Detection Wavelength 254 nm

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 5-Bromo-7-fluorobenzo[d]oxazol-2-amine, these calculations would reveal key electronic properties.

Key Parameters from Quantum Chemical Calculations:

ParameterSignificance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule might interact with biological receptors or other reactants.
Atomic Charges Calculating the partial charges on each atom helps in understanding the molecule's polarity and its propensity to form intermolecular interactions such as hydrogen bonds.
Global Reactivity Descriptors Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's overall reactivity.

These theoretical calculations would provide a foundational understanding of the intrinsic properties of this compound, guiding further experimental and computational investigations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.

In the case of this compound, docking simulations would be performed against a library of known protein targets, such as kinases, proteases, or nuclear receptors, which are often implicated in various diseases.

Typical Molecular Docking Workflow:

Preparation of Ligand and Receptor: The 3D structure of this compound would be optimized, and the crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Identification: The active site or other potential binding pockets on the protein surface are identified.

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the protein's binding site.

Analysis of Results: The predicted binding poses are ranked based on their binding affinity scores. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and protein residues are analyzed in detail.

The results from these simulations would provide hypotheses about the potential therapeutic applications of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, accounting for the flexibility of both the ligand and the protein.

For a complex of this compound with a potential protein target, an MD simulation would typically involve:

System Setup: The docked complex is placed in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.

Trajectory Analysis: The simulation data is analyzed to evaluate the stability of the complex.

Key Metrics from MD Simulations:

MetricDescription
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF) Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that are affected by ligand binding.
Binding Free Energy Calculations (e.g., MM/PBSA) Provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.

These simulations would validate the docking results and provide a more realistic picture of the ligand-target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

To develop a QSAR model for benzoxazole (B165842) derivatives including this compound, the following steps would be necessary:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities against a specific target is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it could be used to predict the biological activity of this compound and to suggest structural modifications that could enhance its potency.

Structure Activity Relationship Sar Investigations

Influence of Substituent Position and Electronic Properties on Biological Potency

The nature and position of substituents on the benzoxazole (B165842) ring are fundamental determinants of biological potency. Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can drastically alter the affinity and selectivity of the molecule for its target. Research on various benzoxazole derivatives has consistently shown that substituents at positions 2 and 5 are particularly important for defining the compound's activity profile. nih.gov

Halogen atoms, such as bromine and fluorine, are key modulators of biological activity due to their unique electronic and steric properties. They can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which affect target engagement.

In the case of 5-Bromo-7-fluorobenzo[d]oxazol-2-amine, the presence of two different halogens at specific positions creates a distinct electronic environment on the benzene (B151609) ring. Studies on related heterocyclic compounds have demonstrated that introducing an electron-accepting bromine atom can lead to a significant increase in antimicrobial activity. nih.gov For instance, the introduction of a bromine atom at position 7 of a benzoxazole ring resulted in a nearly three-fold increase in antifungal potency compared to its non-brominated counterpart. nih.gov The electronegativity of halogen substituents can also influence intramolecular processes that affect the molecule's properties. researchgate.net The specific substitution pattern of halogens has a pronounced effect on the molecule's chemical properties and, by extension, its biological function. acs.org

Beyond halogens, the introduction of other functional groups can further refine biological activity. The potency of benzoxazole derivatives is influenced by both electron-donating groups (e.g., methoxy (B1213986), dimethylamino) and electron-accepting groups (e.g., fluoro). nih.gov The position of these groups is often more critical than their mere presence. For example, a derivative with three methoxy groups at positions 3, 4, and 5 of a phenyl substituent was biologically active, whereas a similar compound with the same groups at positions 2, 4, and 5 was inactive, suggesting that steric hindrance and the electronic landscape are delicately balanced. nih.gov

Systematic modifications are used to probe these effects. In SAR studies of similar scaffolds, replacing methyl groups with bromo substituents was used to verify functional group compatibility and to serve as a reactive handle for further chemical modifications. nih.gov

The following table summarizes the impact of substituent modifications on the antifungal activity of a series of 3-(2-benzoxazol-5-yl)alanine derivatives, illustrating the principles of electronic and positional effects.

Compound IDSubstituent at Position 2Substituent at Position 7Relative Antifungal Activity
Reference Cmpd 4-pyridylHydrogenActive
34 4-pyridylBromineHighly Active (≈3x Reference)
27 2-pyridylHydrogenInactive
35 2-pyridylBromineActive
9 3,4,5-trimethoxyphenylHydrogenActive
8 2,4,5-trimethoxyphenylHydrogenInactive
13 2-methoxy-4-dimethylaminophenylHydrogenMost Active

Examination of Heterocyclic Scaffold Modifications and Their Bioactivity Implications

The benzoxazole nucleus is a core component of many biologically active molecules and is considered a "privileged" heterocyclic scaffold. globalresearchonline.netnih.gov Its rigid, planar structure and specific heteroatom arrangement facilitate interactions with biological targets. Modifications to this core can have profound effects on bioactivity.

One common strategy involves bioisosteric replacement, where the benzoxazole ring is exchanged for a similar heterocyclic system, such as benzothiazole (B30560) or benzimidazole. nih.gov These scaffolds share structural similarities but have different electronic distributions and hydrogen bonding capabilities, which can lead to altered target selectivity and potency. For example, in the development of certain anticancer agents, replacing a benzothiazole ring with its benzoxazole bioisostere resulted in a new class of promising compounds. nih.gov The versatility of the benzoxazole scaffold allows it to be incorporated into a wide range of molecular architectures, including those with agricultural applications like antibacterial and herbicidal agents. researchgate.net

Assessment of Side Chain Variations and Pharmacological Response Tuning

The 2-amine group of this compound is a critical handle for introducing side chains that can significantly tune the pharmacological response. This position allows for the exploration of a large chemical space to optimize properties such as potency, selectivity, and pharmacokinetics.

SAR studies on related heterocyclic amines often involve the systematic variation of substituents attached to this position. nih.gov For instance, attaching different substituted phenyl rings or complex amide-containing side chains can probe the size and nature of the target's binding pocket. In the development of VEGFR-2 inhibitors, a 2-thioacetamide linker was used to connect the benzoxazole core to various benzamide (B126) moieties, leading to compounds with excellent cytotoxic activity against cancer cell lines. nih.gov Similarly, in another series, a piperidine-4-carboxamide linker was attached to a benzothiazole core to explore interactions with target enzymes. nih.gov These examples highlight a common strategy: using a flexible or rigid linker to position a secondary pharmacophore (e.g., a substituted aromatic ring) in a way that maximizes favorable interactions with the biological target.

Elucidation of Key Pharmacophoric Features for Selective Target Interaction

Based on SAR investigations of this compound class, several key pharmacophoric features emerge as crucial for selective target interaction.

The Planar Benzoxazole Core : This bicyclic system serves as the fundamental scaffold, providing a rigid anchor that positions other functional groups for optimal interaction with the target protein or enzyme. Its aromatic nature allows for potential π-π stacking interactions. chemistryjournal.net

Specific Halogenation Pattern (5-Bromo, 7-Fluoro) : The distinct electronic signature created by the bromine and fluorine atoms at the 5- and 7-positions is a key determinant of selectivity. This pattern influences the molecule's surface electrostatic potential and its ability to form specific interactions, such as halogen bonds, within the binding site.

The 2-Amine Group : This group acts as a crucial hydrogen bond donor and/or acceptor. It also serves as the primary attachment point for side chains, which can be tailored to exploit specific features of the target, thereby enhancing potency and selectivity.

Substituents on Appended Side Chains : For derivatives with modifications at the 2-amine position, the nature of the distal groups (e.g., substituted phenyl rings, heterocyclic moieties) is critical. These groups often occupy a secondary binding pocket, and their electronic and steric properties must be optimized for a complementary fit.

Together, these features define a specific three-dimensional arrangement of chemical properties required for high-affinity and selective binding to a biological target.

Mechanistic Insights into Biological Interactions

Molecular Target Identification and Validation in Cellular Systems

There is no available research that identifies and validates the specific molecular targets of 5-Bromo-7-fluorobenzo[d]oxazol-2-amine within cellular systems. While related fluorinated benzoxazole (B165842) derivatives have been explored as intermediates in the synthesis of kinase inhibitors, the explicit protein or nucleic acid targets for this compound have not been reported.

Enzyme and Receptor Binding Kinetics and Thermodynamic Characterization

No studies detailing the enzyme and receptor binding kinetics for this compound were found. Consequently, data on its binding affinity (Kd), association (kon) and dissociation (koff) rates, and the thermodynamic parameters (enthalpy and entropy) of its interactions with any biological target are not available.

Pathways of Biological Modulation: Enzyme Inhibition and Activation Mechanisms

Information regarding the specific biological pathways modulated by this compound is not documented. There are no published studies that describe its mechanisms of enzyme inhibition (e.g., competitive, non-competitive) or activation. The broader benzofurazan (B1196253) ring system, to which benzoxazoles are related, has been associated with general antimicrobial and anticancer properties, but the specific pathways influenced by this compound are unknown.

Investigation of Cellular Mechanisms and Phenotypic Effects (e.g., Antimicrobial, Anticancer)

While there is general mention of antimicrobial and anticancer potential for the parent benzoxazole scaffold, specific investigations into the cellular mechanisms and phenotypic effects of this compound are not present in the available literature. There are no data tables or detailed research findings on its efficacy against specific microbial strains or cancer cell lines.

Specificity and Selectivity Profiling Against Biological Targets

Without identified primary molecular targets, no specificity and selectivity profiling studies for this compound against a panel of related or unrelated biological targets have been published.

Research Applications and Future Directions

Utility in Synthetic Organic Chemistry as Versatile Building Blocks

The strategic placement of reactive sites on the 5-Bromo-7-fluorobenzo[d]oxazol-2-amine scaffold makes it a highly versatile building block in organic synthesis. The bromine atom at the 5-position serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

The amino group at the 2-position and the fluorine atom at the 7-position also offer opportunities for diverse chemical transformations. The amino group can be readily acylated, alkylated, or utilized in the formation of ureas and thioureas, providing access to a broad spectrum of derivatives. The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and participate in specific substitution reactions under tailored conditions.

The synthetic utility of this compound is exemplified by its use in the preparation of libraries of substituted benzoxazoles for screening in various biological assays. The ability to systematically modify the core structure allows for the exploration of structure-activity relationships and the optimization of desired properties.

Contributions to Rational Drug Design and Development of Novel Therapeutic Agents

The benzoxazole (B165842) core is a well-established privileged scaffold in medicinal chemistry, and this compound serves as a crucial starting material in the rational design of novel therapeutic agents. The bromine and fluorine substituents can significantly enhance the pharmacological profile of derivative compounds by modulating factors such as metabolic stability, binding affinity, and lipophilicity.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The benzoxazole moiety can act as a hinge-binding motif in the ATP-binding site of various kinases, and the substituents on the benzene (B151609) ring can be tailored to achieve selectivity and potency. For instance, analogs of this compound have been explored as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.

Furthermore, the structural motif of this compound has been incorporated into molecules with potential anti-inflammatory, antimicrobial, and neuroprotective properties. The ability to synthesize a diverse range of derivatives from this starting material facilitates the exploration of its potential in various disease areas.

Applications in Advanced Materials Science: Organic Semiconductors and Electronic Properties

While still an emerging area of investigation, the unique electronic properties of the benzoxazole ring system suggest potential applications for derivatives of this compound in advanced materials science. The conjugated π-system of the benzoxazole core, coupled with the electron-withdrawing nature of the fluorine and bromine atoms, can be exploited in the design of novel organic semiconductors.

These materials could find use in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By modifying the substituents on the benzoxazole scaffold, it is possible to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. The development of efficient synthetic routes to these materials from this compound is an active area of research.

Development of Chemical Probes for Characterizing Biological Systems

The inherent fluorescence of some benzoxazole derivatives, combined with their ability to interact with biological targets, makes them attractive candidates for the development of chemical probes. nih.gov These probes can be used to visualize and study biological processes in living cells and organisms.

Starting from this compound, synthetic strategies can be employed to introduce fluorophores or reactive groups that enable the specific labeling of proteins or other biomolecules. The bromine atom can serve as a site for the attachment of linkers or other functional moieties. Such probes can be invaluable tools for understanding complex biological systems and for the identification of new drug targets.

Exploration of Uncharted Research Avenues and Methodological Advancements in Benzo[d]oxazole Chemistry

The full potential of this compound is yet to be realized, and its unique substitution pattern opens up new avenues for research in benzo[d]oxazole chemistry. The development of novel synthetic methodologies that selectively functionalize the different positions of the benzoxazole ring will be crucial for accessing a wider range of derivatives with unique properties.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-7-fluorobenzo[d]oxazol-2-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For heterocyclic systems like benzoxazoles, nucleophilic substitution at halogenated positions (e.g., bromine) can be enhanced using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃). Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring intermediates via TLC or HPLC ensures reaction progression. For structurally analogous compounds (e.g., triazole derivatives), yields >90% have been achieved using Pd-catalyzed cross-coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., fluorine and bromine-induced deshielding).
  • HRMS (ESI-TOF) : Validates molecular formula (e.g., C₇H₄BrFN₂O, exact mass ≈ 228.95 g/mol).
  • FT-IR : Identifies NH₂ stretching (~3400 cm⁻¹) and C=N/C-O vibrations (~1600–1500 cm⁻¹).
  • X-ray crystallography : Resolves 3D structure for unambiguous confirmation (applied to benzoxazole analogs in ).

Q. What are the solubility and stability profiles of this compound under various conditions?

  • Methodological Answer : Solubility screening in DMSO, methanol, and dichloromethane is recommended for biological assays. Stability tests under acidic/basic conditions (pH 2–12) and thermal stress (40–80°C) assess degradation pathways. For halogenated benzoxazoles, storage at 2–8°C in inert atmospheres (argon) minimizes decomposition, as seen in analogous thiazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) calculate transition states and activation energies for reactions at bromine/fluorine sites. Molecular electrostatic potential maps identify electron-deficient regions prone to nucleophilic attack. Quantum chemical reaction path searches, as employed by ICReDD, narrow down optimal conditions (e.g., solvent effects, leaving group aptitude) . For example, fluorine’s electron-withdrawing effect can be modeled to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data across studies involving halogenated benzoxazoles?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., MTT assay for cytotoxicity) and meta-analyses using tools like PubChem BioAssay reduce noise. Structural analogs (e.g., 7-chloro-6-fluoro-benzothiazole ) highlight substituent effects on target binding. Cross-validation with in silico docking (AutoDock Vina) clarifies structure-activity relationships (SARs) by comparing binding affinities across datasets .

Q. How can factorial design optimize multi-step synthesis routes for halogenated benzoxazole derivatives?

  • Methodological Answer : Full or fractional factorial designs (2^k-p) systematically evaluate factors like reaction time, stoichiometry, and catalyst type. For example, a 2³ design (temperature, solvent, base) identifies interactions affecting yield. Response Surface Methodology (RSM) refines optimal conditions. This approach reduced synthesis steps for triazole derivatives by 30% while maintaining >85% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.